Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate typically involves the esterification of 2-amino-3-(4-chloro-3-methylphenyl)propanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
- Methyl 2-amino-3-(4-methylphenyl)propanoate
- Ethyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate
Uniqueness
Methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-chloro-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3 |
InChI Key |
JVSIVIBYTDOLDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)OC)N)Cl |
Origin of Product |
United States |
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